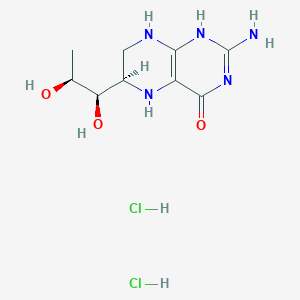

Dichlorhydrate de saproptérine

Vue d'ensemble

Description

Le dihydrochlorure de sapropterine est un sel de dihydrochlorure synthétique de la tétrahydrobioptérine, un cofacteur naturel impliqué dans le métabolisme de la phénylalanine . Il est principalement utilisé pour réduire les concentrations de phénylalanine dans le sang chez les patients atteints d'hyperphénylalaninémie associée à la phénylcétonurie sensible à la tétrahydrobioptérine .

Applications De Recherche Scientifique

Sapropterin dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a cofactor in various enzymatic reactions . In biology, it plays a crucial role in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine . In medicine, it is used to treat phenylketonuria and tetrahydrobiopterin deficiencies . Additionally, it has applications in the pharmaceutical industry for the development of drugs targeting metabolic disorders .

Mécanisme D'action

Target of Action

Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH plays a crucial role in the conversion of the amino acid phenylalanine to tyrosine .

Mode of Action

Sapropterin dihydrochloride acts as a cofactor for PAH, enhancing its activity . By increasing the availability of BH4, sapropterin dihydrochloride stimulates the PAH enzyme, thereby improving the metabolism of phenylalanine . This results in a decrease in phenylalanine levels in the blood .

Biochemical Pathways

Sapropterin dihydrochloride affects several biochemical pathways. It is essential in the conversion of phenylalanine to tyrosine by PAH . It also plays a role in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase . These conversions are critical for the synthesis of neurotransmitters in the body .

Pharmacokinetics

The pharmacokinetics of sapropterin dihydrochloride are influenced by body weight . The absorption of the drug is enhanced when administered with food . The best pharmacokinetic model for sapropterin dihydrochloride is a one-compartment model with an absorption lag, first-order input, and linear elimination . The absorption rate and terminal half-life suggest flip-flop pharmacokinetic behavior where absorption is rate limiting . The elimination half-life is approximately 6.7 hours .

Result of Action

The primary result of sapropterin dihydrochloride’s action is a decrease in blood phenylalanine levels . This is achieved by enhancing the activity of PAH, which leads to improved phenylalanine metabolism . This is particularly beneficial for individuals with phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels due to a deficiency or dysfunction of PAH .

Action Environment

The action of sapropterin dihydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug is enhanced when it is administered with food, suggesting that dietary factors can influence its efficacy

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dihydrochlorure de sapropterine est synthétisé par une série de réactions chimiques à partir de la L-érythro-bioptérine . Le processus implique la réduction de la bioptérine en tétrahydrobioptérine, suivie de l'addition de dihydrochlorure pour former le produit final .

Méthodes de production industrielle : La production industrielle du dihydrochlorure de sapropterine implique un nouveau processus économiquement viable pour la production commerciale . Ce processus garantit un rendement élevé et la pureté du produit final, le rendant adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrochlorure de sapropterine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour son rôle de cofacteur dans le métabolisme des acides aminés .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le dihydrochlorure de sapropterine comprennent l'oxygène moléculaire, le NADH et diverses enzymes telles que la phénylalanine-4-hydroxylase . Les conditions de ces réactions impliquent généralement un pH et une température physiologiques .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le dihydrochlorure de sapropterine comprennent la tyrosine, la L-dopa et le 5-hydroxytryptophane . Ces produits sont essentiels à diverses voies métaboliques dans l'organisme .

Applications de la recherche scientifique

Le dihydrochlorure de sapropterine a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme cofacteur dans diverses réactions enzymatiques . En biologie, il joue un rôle crucial dans la synthèse de neurotransmetteurs tels que la sérotonine, la dopamine et la noradrénaline . En médecine, il est utilisé pour traiter la phénylcétonurie et les déficiences en tétrahydrobioptérine . De plus, il a des applications dans l'industrie pharmaceutique pour le développement de médicaments ciblant les troubles métaboliques .

Mécanisme d'action

Le dihydrochlorure de sapropterine exerce ses effets en agissant comme un cofacteur pour plusieurs enzymes impliquées dans le métabolisme des acides aminés . Il améliore l'activité de la phénylalanine-4-hydroxylase, qui convertit la phénylalanine en tyrosine . Il joue également un rôle dans la synthèse de l'oxyde nitrique en agissant comme un cofacteur pour la synthase d'oxyde nitrique . Les cibles moléculaires et les voies impliquées comprennent l'hydroxylation de la phénylalanine, de la tyrosine et du tryptophane .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au dihydrochlorure de sapropterine comprennent d'autres bioptérines et dérivés tels que la tétrahydrobioptérine, le 6R-BH4 et la 6R-L-5,6,7,8-tétrahydrobioptérine .

Unicité : Le dihydrochlorure de sapropterine est unique en raison de sa nature synthétique et de son utilisation spécifique dans le traitement de la phénylcétonurie et des déficiences en tétrahydrobioptérine . Contrairement aux autres bioptérines, il est disponible sous une forme stable de dihydrochlorure, ce qui le rend adapté aux applications pharmaceutiques .

Propriétés

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSUYBCOVNCALL-NTVURLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040620 | |

| Record name | Sapropterin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69056-38-8 | |

| Record name | Sapropterin dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapropterin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPROPTERIN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

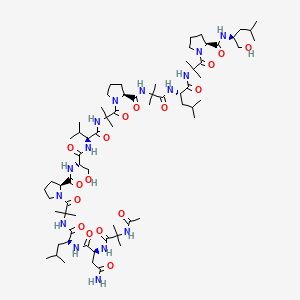

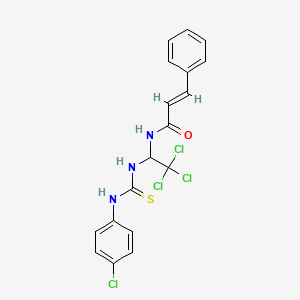

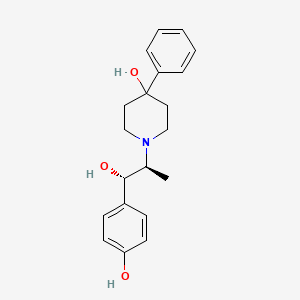

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)

![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)